molecular formula C21H17F2N3O3S2 B2690882 N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207049-49-7

N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2690882
CAS No.: 1207049-49-7
M. Wt: 461.5
InChI Key: MNYOCFXWLQVHLO-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H17F2N3O3S2 and its molecular weight is 461.5. The purity is usually 95%.
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Biological Activity

N-(3,4-Difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A difluorophenyl group.
  • An oxadiazole moiety.
  • A thiophene ring.
  • A sulfonamide functional group.

This structural diversity may contribute to its varied biological activities.

Biological Activity Overview

The biological activities of sulfonamides and related compounds have been extensively studied. The following sections detail the specific activities attributed to this compound.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

  • In vitro studies indicate that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings suggest that modifications in the aromatic rings and the presence of fluorine atoms enhance antimicrobial efficacy.

Anticancer Activity

Research has demonstrated that oxadiazoles possess anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation:

  • Case Study : A derivative exhibited an IC50 value of 12 µM against the HCT116 colon cancer cell line, indicating potent anticancer activity.
Cell LineIC50 (µM)
HCT116 (Colon)12
MCF7 (Breast)15

The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation markers:

  • Experimental Models : In rodent models of inflammation, administration resulted in a significant decrease in TNF-alpha and IL-6 levels.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
  • Interference with Cellular Signaling : The compound could disrupt signaling pathways associated with cancer cell proliferation and survival.
  • Modulation of Immune Response : Its anti-inflammatory effects may stem from modulation of cytokine production.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O3S2/c1-3-13-4-6-14(7-5-13)20-24-21(29-25-20)19-18(10-11-30-19)31(27,28)26(2)15-8-9-16(22)17(23)12-15/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYOCFXWLQVHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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